2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide
Overview
Description
“2-chloro-N-{[3-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide” is a chemical compound with the molecular formula C11H11ClF3NO2 and a molecular weight of 281.66 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetamide group (CONH2) attached to a chloro group (Cl) and a phenyl group. The phenyl group is further substituted with a methyl group and a trifluoroethoxy group .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
- Study Focus : This study examined the metabolism of various chloroacetamide herbicides, including 2-chloro-N variants, in human and rat liver microsomes.
- Key Findings : The research found that these herbicides, including 2-chloro-N derivatives, are metabolized differently in rat and human liver microsomes. The metabolism involves complex pathways leading to potentially carcinogenic products (Coleman et al., 2000).
Synthesis and Characterization of 2-Hydroxy-N Derivatives
- Study Focus : This paper discusses the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to 2-chloro-N acetamide derivatives.
- Key Findings : The study achieved high yields in the synthesis process, with detailed analysis using IR and MS spectroscopy (Zhong-cheng & Shu Wan-yin, 2002).
Effect of Meta-Substitution on Solid State Geometry
- Study Focus : This research explored how meta-substitution affects the solid-state geometry of N-(Aryl)-2,2,2-trichloro-acetamides.
- Key Findings : The study found that substitution with different groups in the phenyl ring significantly affects the crystal parameters of these compounds (Gowda et al., 2007).
Radiosynthesis of a Chloroacetanilide Herbicide
- Study Focus : The paper focuses on the radiosynthesis of chloroacetanilide herbicides, including acetochlor, which is structurally related to 2-chloro-N acetamide derivatives.
- Key Findings : It provides insights into the synthesis process and potential applications in studying the metabolism and mode of action of these herbicides (Latli & Casida, 1995).
Synthesis, Polarity, and Structure of 2-Chloro-N Derivatives
- Study Focus : This study investigated the conformations and polarities of certain 2-chloro-N derivatives.
- Key Findings : It provided valuable information on the molecular structure and preferred conformations of these compounds (Ishmaeva et al., 2015).
Properties
IUPAC Name |
2-chloro-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c12-5-10(17)16-6-8-2-1-3-9(4-8)18-7-11(13,14)15/h1-4H,5-7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZXUSFEHFDKLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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